Tetrachloroplatinate(II)

Description

Properties

CAS No. |

13965-91-8 |

|---|---|

Molecular Formula |

Cl4Pt-2 |

Molecular Weight |

336.9 g/mol |

IUPAC Name |

platinum(2+);tetrachloride |

InChI |

InChI=1S/4ClH.Pt/h4*1H;/q;;;;+2/p-4 |

InChI Key |

SVZRVTAEYVVVPM-UHFFFAOYSA-J |

SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |

Isomeric SMILES |

[Cl-].[Cl-].Cl[Pt]Cl |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |

Related CAS |

10025-99-7 (di-potassium salt) 10026-00-3 (di-hydrochloride salt) 13820-41-2 (di-ammonium salt) 13820-46-7 (tetra-ammonium salt) 13820-56-9 (di-rubidium salt) |

Synonyms |

ammonium tetrachloroplatinite(II) diammonium tetrachloroplatinate dipotassium tetrachloroplatinate potassium tetrachloroplatinate tetrachloroplatinate tetrachloroplatinate, diammonium salt tetrachloroplatinate, dipotassium salt tetrachloroplatinate, dirubidium salt tetrachloroplatinate, potassium salt, (195)Pt-labeled tetrachloroplatinate, sodium salt tetrachloroplatinate, tetraammonium salt tetrachloroplatinum dipotassium salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Potassium Tetrachloroplatinate(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is a pivotal inorganic compound, serving as a cornerstone in the synthesis of platinum-based coordination complexes, most notably the pioneering anticancer drug, cisplatin (B142131). This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and its conversion to cisplatin, and an exploration of its relevance in the context of drug development. Spectroscopic and crystallographic data are systematically presented, and key reaction pathways and biological mechanisms are visually represented to facilitate a deeper understanding for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

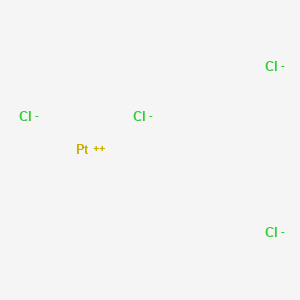

Potassium tetrachloroplatinate(II) is a red-brown, crystalline solid. It is air-stable and soluble in water.[1][2] The compound consists of two potassium cations (K⁺) and a square planar tetrachloroplatinate(II) anion ([PtCl₄]²⁻).[2]

Table 1: Physical and Chemical Properties of Potassium Tetrachloroplatinate(II)

| Property | Value | Reference(s) |

| Chemical Formula | K₂[PtCl₄] | [2] |

| Molar Mass | 415.09 g/mol | [2] |

| Appearance | Red-brown tetragonal crystals | [1] |

| Density | 3.38 g/mL at 25 °C | [1] |

| Melting Point | 265 °C (decomposes) | [2] |

| Solubility in Water | Soluble | [1] |

| Crystal System | Tetragonal | [1] |

| Space Group | P4/mmm |

Crystallographic Data

The crystal structure of potassium tetrachloroplatinate(II) has been determined by X-ray diffraction. The platinum(II) center adopts a square planar geometry, coordinated by four chloride ligands.

Table 2: Crystallographic Data for K₂[PtCl₄]

| Parameter | Value | Reference(s) |

| Crystal System | Tetragonal | |

| Space Group | P4/mmm | |

| Unit Cell Dimensions | a = b = 7.106 Å, c = 4.261 Å | |

| Pt-Cl Bond Length | 2.33 Å | |

| K-Cl Bond Length | 3.30 Å |

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of potassium tetrachloroplatinate(II).

Table 3: Spectroscopic Data for K₂[PtCl₄]

| Technique | Wavelength/Wavenumber | Assignment | Reference(s) |

| UV-Vis | 320 nm, 383 nm | d-d transitions | [3] |

| 220 nm, 240 nm | In the presence of CTAC | [4] | |

| Far-Infrared (IR) | ~315 cm⁻¹ | Pt-Cl stretching | |

| ¹⁹⁵Pt NMR | Varies | Sensitive to coordination environment | [5][6][7] |

Experimental Protocols

Synthesis of Potassium Tetrachloroplatinate(II) from Potassium Hexachloroplatinate(IV)

This procedure details the reduction of potassium hexachloroplatinate(IV) to potassium tetrachloroplatinate(II) using hydrazine (B178648) dihydrochloride (B599025). A reported yield for this type of reaction is approximately 60%.[8]

Methodology:

-

Suspend 9.72 g (0.02 mol) of potassium hexachloroplatinate(IV) in 100 mL of water in a 250 mL beaker.

-

While stirring mechanically, add 1.0 g (0.01 mol) of hydrazine dihydrochloride in small portions.

-

Heat the mixture to 50-65 °C over 5-10 minutes and maintain this temperature for approximately 2 hours, or until only a small amount of the yellow starting material remains.

-

Increase the temperature to 80-90 °C to ensure the reaction goes to completion.

-

Cool the deep red solution in an ice bath and filter to remove any unreacted potassium hexachloroplatinate(IV).

-

The filtrate contains the product, potassium tetrachloroplatinate(II).

Synthesis of Cisplatin from Potassium Tetrachloroplatinate(II)

This protocol describes the synthesis of the anticancer drug cisplatin from a solution of potassium tetrachloroplatinate(II). A yield of 60% based on the starting potassium hexachloroplatinate(IV) has been reported for the overall process.[9]

Methodology:

-

To a solution of potassium tetrachloroplatinate(II) (containing the equivalent of 4.15 g, 0.01 mol), add a solution of 3.0 g of potassium iodide in 10 mL of water.

-

Heat the solution to 70-80 °C for 15 minutes. The color will change from red to dark brown, indicating the formation of K₂[PtI₄].

-

Cool the solution to room temperature.

-

Slowly add a 1 M solution of ammonia (B1221849) with constant stirring until the solution is neutral.

-

A yellow precipitate of cis-diamminediiodoplatinum(II) will form.

-

Isolate the yellow precipitate by filtration and wash with cold water.

-

Suspend the cis-diamminediiodoplatinum(II) in 20 mL of water and add a solution of 1.70 g of silver nitrate (B79036) in 10 mL of water.

-

Stir the suspension in the dark for 2 hours. Silver iodide will precipitate.

-

Filter off the silver iodide precipitate. The filtrate contains the aquated cisplatin complex.

-

To the filtrate, add a solution of 0.75 g of potassium chloride in 5 mL of water.

-

Heat the solution on a water bath until the volume is reduced to about 10 mL.

-

Cool the solution in an ice bath. Yellow crystals of cisplatin will precipitate.

-

Isolate the cisplatin crystals by filtration, wash with a small amount of cold water, then ethanol, and finally ether. Dry in a desiccator.

Role in Drug Development: The Precursor to Cisplatin

Potassium tetrachloroplatinate(II) is most renowned in the pharmaceutical industry as the immediate precursor to cisplatin (cis-diamminedichloroplatinum(II)), a cornerstone of modern chemotherapy. The biological activity of cisplatin stems from its ability to form adducts with DNA, primarily intrastrand crosslinks between adjacent guanine (B1146940) bases. This distortion of the DNA structure inhibits replication and transcription, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.

Cisplatin-Induced Apoptosis Signaling Pathway

The cytotoxic effects of cisplatin are mediated through a complex signaling cascade initiated by DNA damage.

Conclusion

Potassium tetrachloroplatinate(II) remains a compound of significant interest in both academic and industrial research. Its role as a versatile starting material for the synthesis of a wide array of platinum complexes, particularly the life-saving drug cisplatin, underscores its importance. A thorough understanding of its properties, synthesis, and reactivity is crucial for the continued development of novel platinum-based therapeutics and other advanced materials. This guide has provided a detailed technical overview to support these endeavors.

References

- 1. Potassium tetrachloroplatinate(II) | 10025-99-7 [chemicalbook.com]

- 2. Potassium tetrachloroplatinate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (195Pt) Platinum NMR [chem.ch.huji.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. JP2820289B2 - Method for producing potassium tetrachloroplatinate - Google Patents [patents.google.com]

- 9. Synthesis [ch.ic.ac.uk]

Tetrachloroplatinate(II) ion electron configuration

An In-depth Technical Guide to the Electron Configuration of the Tetrachloroplatinate(II) Ion

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic structure of the tetrachloroplatinate(II) ion, [PtCl₄]²⁻. A thorough understanding of this fundamental coordination complex is crucial, as it serves as a key precursor in the synthesis of platinum-based therapeutics, most notably cisplatin. This document details the theoretical underpinnings of its electron configuration, supported by experimental data, and provides methodologies for its characterization.

The tetrachloroplatinate(II) ion features a central platinum atom in the +2 oxidation state. A neutral platinum atom has the electron configuration [Xe] 4f¹⁴ 5d⁹ 6s¹. Upon ionization to Pt(II), it loses the 6s and one 5d electron, resulting in a d⁸ electron configuration : [Xe] 4f¹⁴ 5d⁸.[1]

The geometry and magnetic properties of the [PtCl₄]²⁻ ion are dictated by the arrangement of these eight d-electrons in the presence of the four chloride ligands. According to Crystal Field Theory (CFT), the ligands create an electrostatic field that splits the five degenerate d-orbitals into different energy levels. For a d⁸ metal ion, two common geometries are possible: tetrahedral and square planar.

However, platinum is a 5d transition metal, which results in a very large crystal field splitting energy. This large energy gap favors a square planar geometry , which maximizes the crystal field stabilization energy (CFSE). In this arrangement, the eight d-electrons are paired in the four lower-energy d-orbitals, resulting in a low-spin, diamagnetic complex.[2] This is in contrast to a hypothetical tetrahedral geometry, which would be paramagnetic with two unpaired electrons. The observed diamagnetism of [PtCl₄]²⁻ is strong experimental evidence for its square planar structure.[2]

The hybridization scheme that describes a square planar geometry is dsp² , involving the dₓ²₋y², s, pₓ, and pᵧ orbitals.[1][3]

Quantitative Data Summary

The physical and electronic properties of the [PtCl₄]²⁻ ion have been well-characterized. The following tables summarize key quantitative data derived from X-ray crystallography and magnetic susceptibility measurements of its potassium salt, K₂[PtCl₄].

Table 1: Crystallographic and Structural Data for K₂[PtCl₄]

| Parameter | Value | Source |

| Crystal System | Tetragonal | [1] |

| Space Group | P4/mmm | [1] |

| Pt-Cl Bond Length | 2.32 Å | [1] |

| Geometry around Pt²⁺ | Square Coplanar | [1][4] |

| Lattice Parameters | a = 7.01 Å, c = 4.15 Å | [1] |

Table 2: Electronic and Magnetic Properties of [PtCl₄]²⁻

| Property | Value | Notes |

| Metal Ion Configuration | d⁸ | Pt(II) ion[1] |

| Magnetic Ordering | Diamagnetic | All electrons are paired.[2] |

| Total Magnetization | 0.00 µB | Consistent with a low-spin d⁸ configuration.[1] |

| Key UV-Vis Peaks (d-d) | ~320 nm, ~383 nm | In aqueous solution.[5] |

Experimental Protocols

The determination of the structure and electron configuration of [PtCl₄]²⁻ relies on key experimental techniques.

Method for Determining Magnetic Susceptibility: The Gouy Method

This method measures the force exerted on a sample by an inhomogeneous magnetic field to determine its magnetic susceptibility, thereby revealing the presence and number of unpaired electrons.

Apparatus:

-

Gouy Balance (Analytical balance capable of measurement to ±0.1 mg)

-

Electromagnet with a stable DC power supply

-

Sample tube (Gouy tube) of uniform cross-section

-

Calibrant with known magnetic susceptibility (e.g., HgCo(SCN)₄)

-

Sample of K₂[PtCl₄] powder

Procedure:

-

Calibration:

-

Measure the mass of the empty Gouy tube with the magnetic field off (m₀).

-

Measure the apparent mass of the empty tube with the magnetic field on at a fixed current (m₁). The difference is due to the diamagnetism of the glass.

-

Fill the tube to a calibrated mark with the calibrant (e.g., HgCo(SCN)₄).

-

Measure the mass of the filled tube with the field off (m₂) and on (m₃).

-

-

Sample Measurement:

-

Empty and clean the Gouy tube.

-

Fill the tube to the same calibrated mark with the powdered K₂[PtCl₄] sample.

-

Measure the mass of the sample-filled tube with the field off (m₄) and on (m₅).

-

-

Calculation: The mass susceptibility (χg) is calculated based on the change in apparent mass. For a diamagnetic sample like K₂[PtCl₄], the tube is pushed out of the field, resulting in an apparent mass loss (m₅ < m₄). The absence of a significant paramagnetic pull confirms the diamagnetic nature and the paired electron configuration.[6][7][8]

Characterization by UV-Visible Spectroscopy

UV-Vis spectroscopy is used to probe the electronic transitions within the complex, particularly the d-d transitions whose energies are determined by the crystal field splitting.

Apparatus:

-

Dual-beam UV-Visible Spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Solvent (e.g., 0.1 M HCl solution, to prevent aquation)

-

K₂[PtCl₄] salt

Procedure:

-

Solution Preparation: Prepare a stock solution of K₂[PtCl₄] of known concentration in 0.1 M HCl. Prepare a series of dilutions if concentration-dependent studies are needed.

-

Blank Measurement: Fill a cuvette with the 0.1 M HCl solvent to be used as a reference blank.

-

Spectrum Acquisition:

-

Rinse and fill a second cuvette with the K₂[PtCl₄] solution.

-

Place both the blank and sample cuvettes in the spectrophotometer.

-

Scan a spectrum over a relevant wavelength range (e.g., 200-600 nm).

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). The low-intensity bands in the visible region are characteristic of the spin-forbidden d-d transitions, and their positions are related to the crystal field splitting energy.[5][9]

Visualizations

Crystal Field Splitting and Electron Configuration

The following diagram illustrates the splitting of the 5d orbitals for the Pt(II) ion in a square planar ligand field and the resulting electron configuration.

Caption: d-orbital splitting for a d⁸ ion in a square planar field.

Experimental Workflow: Magnetic Susceptibility Measurement

The logical flow for determining the magnetic properties of K₂[PtCl₄] using a Gouy balance is shown below.

Caption: Workflow for Gouy balance magnetic susceptibility measurement.

Synthesis Pathway: Preparation of K₂[PtCl₄]

The tetrachloroplatinate(II) salt is commonly synthesized via the reduction of the hexachloroplatinate(IV) salt. This is a critical reaction for accessing Pt(II) chemistry.

Caption: Synthesis of K₂[PtCl₄] from K₂[PtCl₆].

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scribd.com [scribd.com]

- 4. Materials Data on K2PtCl4 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. Virtual Labs [ep2-iitb.vlabs.ac.in]

- 7. holmarc.com [holmarc.com]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. researchgate.net [researchgate.net]

The Discovery and Enduring Legacy of Magnus's Green Salt: A Technical Guide

Abstract

Magnus's green salt, with the chemical formula [Pt(NH₃)₄][PtCl₄], holds a significant place in the history of coordination chemistry. First synthesized in the early 1830s by Heinrich Gustav Magnus, its discovery marked a pivotal moment as one of the earliest examples of a metal ammine complex.[1] This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols for the synthesis and characterization of this iconic inorganic compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the fundamental properties and historical context of platinum coordination complexes. The guide details the initial confusion surrounding its structure, which was definitively resolved by X-ray diffraction in 1957, and presents its unique one-dimensional polymeric nature.[2]

Introduction: A Serendipitous Discovery and a Structural Puzzle

In the early 1830s, the German chemist Heinrich Gustav Magnus reported the synthesis of a novel, dark green crystalline compound.[1] This substance, which precipitated from a solution containing platinum(II) chloride and ammonia, was one of the first metal ammine complexes to be identified, predating Alfred Werner's foundational work on coordination theory.[2] The unusual color and stoichiometry of what became known as Magnus's green salt sparked considerable interest and debate within the scientific community.

For over a century, the true structure of Magnus's green salt remained a subject of speculation. Initial theories were confounded by the existence of other platinum(II) ammine chlorides with the same empirical formula, PtCl₂(NH₃)₂, such as Peyrone's chloride (cisplatin) and Reiset's second chloride (transplatin).[2] It was not until 1957 that the definitive structure was elucidated through single-crystal X-ray diffraction.[2] This landmark study revealed a unique one-dimensional polymeric chain of alternating square planar [Pt(NH₃)₄]²⁺ cations and [PtCl₄]²⁻ anions, with the platinum atoms aligned in a linear fashion.[1][2]

Physicochemical Properties

Magnus's green salt exhibits distinct physical and chemical properties that are a direct consequence of its unique crystal structure. It is a dark green solid that is notably insoluble in water and most common organic solvents. This insolubility is a key differentiator from its molecular isomers, cisplatin (B142131) and transplatin.[1] The compound is a semiconductor, a property attributed to the interactions between the platinum atoms in its linear chain structure.[1]

| Property | Value | Reference |

| Chemical Formula | [Pt(NH₃)₄][PtCl₄] | [1] |

| Molar Mass | 600.09 g/mol | [1] |

| Appearance | Dark green solid | [1] |

| Density | 3.7 g/cm³ | [1] |

| Melting Point | 320 °C (decomposes) | [1] |

| Crystal System | Tetragonal | [3] |

| Space Group | P4/mnc | [3] |

| Pt-Pt distance | 3.25 Å | [1][2] |

Synthesis of Magnus's Green Salt

The synthesis of Magnus's green salt is a classic inorganic chemistry experiment that can be reliably performed. The most common method involves the reaction of aqueous solutions of a tetraammineplatinum(II) salt and a tetrachloroplatinate(II) salt.

Experimental Protocol

This protocol is adapted from established synthetic procedures.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Tetraammineplatinum(II) chloride monohydrate ([Pt(NH₃)₄]Cl₂·H₂O)

-

Deionized water

-

Microfuge tubes

-

Pipettes

-

Beakers

-

Stirring apparatus

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a 100 mM aqueous solution of potassium tetrachloroplatinate(II) (K₂[PtCl₄]).

-

Prepare a 100 mM aqueous solution of tetraammineplatinum(II) chloride monohydrate ([Pt(NH₃)₄]Cl₂·H₂O).

-

-

Precipitation:

-

Isolation and Washing:

-

Centrifuge the microfuge tube to pellet the green precipitate.

-

Carefully decant the supernatant.

-

Wash the precipitate by resuspending it in deionized water, centrifuging, and decanting the supernatant. Repeat this washing step twice to remove any soluble impurities.

-

-

Drying:

-

Dry the resulting green solid in a desiccator under vacuum.

-

Note: Under certain conditions of concentration and temperature, a pink polymorph known as Magnus's pink salt may form.[1]

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of Magnus's green salt.

Structural Characterization

The determination of the structure of Magnus's green salt was a significant achievement in inorganic chemistry. X-ray crystallography remains the definitive method for its structural analysis, while spectroscopic techniques provide valuable complementary information.

X-ray Crystallography

Single-crystal X-ray diffraction studies have provided detailed information about the atomic arrangement in Magnus's green salt.

Experimental Protocol Outline:

-

Crystal Growth: Suitable single crystals for X-ray diffraction can be grown by slow interdiffusion of the reactant solutions.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected using a suitable detector.

-

Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods. The structural model is then refined to obtain accurate atomic positions, bond lengths, and bond angles.

| Crystallographic Parameter | Value | Reference |

| Crystal System | Tetragonal | [3] |

| Space Group | P4/mnc | [3] |

| a, b (Å) | 9.03 | [3] |

| c (Å) | 6.49 | [3] |

| Pt-Pt distance (Å) | 3.25 | [1][2][3] |

| Pt-Cl bond length (Å) | 2.34 | [3] |

| Pt-N bond length (Å) | 2.06 | [3] |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the constituent ions in Magnus's green salt.

Experimental Protocol Outline:

-

Sample Preparation: For IR spectroscopy, a KBr pellet of the sample is typically prepared. For Raman spectroscopy, a crystalline sample is used directly.

-

Data Acquisition: The IR or Raman spectrum is recorded using a spectrometer over the desired spectral range. For single-crystal studies, polarized light can be used to determine the symmetry of the vibrational modes.[5]

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |

| A₂ᵤ lattice mode | 81 | IR/Raman | [5] |

| NH₃ torsional motion | 201 | IR/Raman | [5] |

UV-Visible Spectroscopy

The electronic transitions in Magnus's green salt can be investigated using UV-Visible spectroscopy. The spectra are complex due to the metal-metal interactions in the solid state.[2]

Experimental Protocol Outline:

-

Sample Preparation: A solid-state UV-Vis spectrum is typically obtained using a diffuse reflectance accessory.

-

Data Acquisition: The reflectance spectrum is recorded and can be converted to an absorbance spectrum using the Kubelka-Munk function.

| Absorption Maximum (λₘₐₓ) | Wavelength (nm) | Reference |

| Solid State | 290 | [2] |

Chemical Structure and Bonding

The structure of Magnus's green salt consists of a linear chain of alternating [Pt(NH₃)₄]²⁺ and [PtCl₄]²⁻ ions.[1] The square planar platinum complexes are stacked on top of each other, leading to a quasi-one-dimensional arrangement of platinum atoms.[1] The Pt-Pt distance of 3.25 Å is longer than a typical Pt-Pt single bond, suggesting that the primary forces holding the chains together are electrostatic interactions between the oppositely charged ions.[2] However, weak Pt-Pt interactions involving the overlap of d_z² orbitals are believed to be responsible for the compound's unique color and semiconducting properties.

Structural Diagram

Caption: Ionic components and Pt-Pt interaction in Magnus's green salt.

Conclusion

The discovery and subsequent structural elucidation of Magnus's green salt represent a fascinating chapter in the history of chemistry. This compound not only played a crucial role in the development of coordination chemistry but also continues to be a subject of interest in materials science due to its unique one-dimensional structure and electronic properties. The detailed experimental protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and educators, fostering a deeper understanding and appreciation of this historically significant inorganic compound.

References

- 1. Magnus's green salt - Wikipedia [en.wikipedia.org]

- 2. research-collection.ethz.ch [research-collection.ethz.ch]

- 3. researchgate.net [researchgate.net]

- 4. A Salt-Templated Synthesis Method for Porous Platinum-based Macrobeams and Macrotubes [jove.com]

- 5. Infrared and Raman spectra of single crystals of Magnus' green salt, tetra-ammineplatinum(II) tetrachloroplatinate(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Guide to the Coordination Chemistry of Tetrachloroplatinate(II)

For Researchers, Scientists, and Drug Development Professionals

The tetrachloroplatinate(II) anion, [PtCl₄]²⁻, is a cornerstone of platinum coordination chemistry. As a commercially available and versatile starting material, this square planar d⁸ metal complex is the primary precursor for a vast array of platinum(II) compounds, most notably the pioneering anticancer drug, cisplatin (B142131). Its rich reactivity, governed by predictable mechanistic principles, makes it an essential subject of study for inorganic chemists, material scientists, and pharmacologists. This technical guide provides a comprehensive overview of the synthesis, structure, reactivity, and characterization of tetrachloroplatinate(II), with a focus on its pivotal role in the development of platinum-based therapeutics.

Structure and Bonding

The tetrachloroplatinate(II) anion features a central platinum(II) ion with a d⁸ electron configuration. This configuration strongly favors a square planar geometry, which maximizes the ligand field stabilization energy. The Pt²⁺ center is covalently bonded to four chloride ligands.

The bonding can be described by ligand field theory, which shows significant mixing of the metal d-orbitals with ligand orbitals. The square planar arrangement leaves the d(z²) orbital relatively low in energy and the d(x²-y²) orbital significantly destabilized due to its direct overlap with the chloride ligands, leading to a large energy gap that contributes to the complex's kinetic stability.

Table 1: Structural and Physical Properties of Potassium Tetrachloroplatinate(II)

| Property | Value | Reference |

| Chemical Formula | K₂[PtCl₄] | |

| Molar Mass | 415.09 g/mol | |

| Appearance | Reddish-orange solid | |

| Crystal System | Tetragonal | |

| Space Group | P4/mmm | |

| Pt-Cl Bond Length | 2.32 Å | |

| Density | 3.38 g/cm³ | |

| Solubility in Water | 0.93 g/100 mL (16 °C); 5.3 g/100 mL (100 °C) |

Synthesis of Tetrachloroplatinate(II)

The most common salt, potassium tetrachloroplatinate(II) (K₂[PtCl₄]), is typically prepared by the reduction of the more readily available potassium hexachloroplatinate(IV) (K₂[PtCl₆]).

Experimental Protocol: Synthesis of K₂[PtCl₄] from K₂[PtCl₆]

This procedure is a common laboratory method for the synthesis of K₂[PtCl₄].

Materials:

-

Potassium hexachloroplatinate(IV) (K₂[PtCl₆])

-

Hydrazine (B178648) dihydrochloride (B599025) (N₂H₄·2HCl)

-

Distilled water

-

Beakers, stirring apparatus, heating mantle, filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Create a suspension of potassium hexachloroplatinate(IV) in water (e.g., ~10 g in 100 mL).

-

While stirring mechanically, slowly add small portions of a reducing agent, such as hydrazine dihydrochloride. An excess of the reducing agent should be avoided to prevent over-reduction to metallic platinum.

-

Gently heat the mixture to approximately 50-65°C for about 2 hours. The color of the solution will change from yellow to a deep red as the Pt(IV) is reduced to Pt(II).

-

To ensure the reaction is complete, the temperature can be raised to 80-90°C briefly.

-

Cool the mixture in an ice bath to minimize the solubility of any unreacted K₂[PtCl₆].

-

Filter the solution to remove any remaining solid starting material. The deep red filtrate contains the K₂[PtCl₄] product. This solution can be used directly for subsequent reactions or evaporated to crystallize the salt.

Key Reactions and Mechanisms

The reactivity of [PtCl₄]²⁻ is dominated by ligand substitution, a process fundamental to the synthesis of nearly all other platinum(II) complexes. These reactions are typically associative in nature and are strongly influenced by the trans effect.

Ligand Substitution Reactions

Ligand substitution in square planar complexes like [PtCl₄]²⁻ proceeds via an associative mechanism.[1][2] An incoming ligand (Y) attacks the metal center, forming a five-coordinate trigonal bipyramidal intermediate or transition state.[3] Subsequently, a leaving group (X) departs, restoring the square planar geometry.[4]

The overall rate of reaction follows a two-term rate law: Rate = k₁[Complex] + k₂[Complex][Y]

-

The k₁ pathway (or solvent-assisted pathway) involves the slow substitution of a ligand by a solvent molecule, followed by a rapid replacement of the solvent by the incoming ligand Y.

-

The k₂ pathway involves the direct associative attack of the incoming ligand Y on the complex.

The Trans Effect

The trans effect is a cornerstone kinetic phenomenon in square planar chemistry, describing the ability of a ligand to labilize and direct the substitution of the ligand positioned trans to it.[5][6] This effect is crucial for the stereospecific synthesis of platinum complexes. The approximate series of ligands in decreasing order of their trans-directing ability is:

CN⁻ > CO > C₂H₄ > PR₃ > H⁻ > CH₃⁻ > I⁻ > Br⁻ > Cl⁻ > NH₃ > H₂O [7][8]

A ligand with a strong trans effect, such as Cl⁻, will preferentially direct an incoming ligand to substitute the position opposite to it.[9] This principle is famously exploited in the synthesis of cisplatin versus its inactive isomer, transplatin.

-

Synthesis of Cisplatin: Starting with [PtCl₄]²⁻, the first NH₃ adds to any position. Since Cl⁻ has a stronger trans effect than NH₃, it directs the second incoming NH₃ to a position cis to the first ammonia (B1221849) (i.e., trans to a chloride).[7]

-

Synthesis of Transplatin: Starting with [Pt(NH₃)₄]²⁺, the first Cl⁻ adds to any position. Since NH₃ has a weaker trans effect than Cl⁻, the strongest trans-director in the intermediate [Pt(NH₃)₃Cl]⁺ is the Cl⁻ itself. It therefore directs the second incoming Cl⁻ to the position trans to it, yielding the trans isomer.

Hydrolysis (Aquation)

In aqueous solution, the chloride ligands of [PtCl₄]²⁻ can be sequentially replaced by water molecules in a process known as hydrolysis or aquation.[10][11] This is the first step in the activation of cisplatin within a cancer cell, where the intracellular chloride concentration is low. The stepwise hydrolysis leads to the formation of various chloro-aqua species.[12][13]

[PtCl₄]²⁻ + H₂O ⇌ [PtCl₃(H₂O)]⁻ + Cl⁻ [PtCl₃(H₂O)]⁻ + H₂O ⇌ cis/trans-[PtCl₂(H₂O)₂] + Cl⁻

These aquated species are generally more reactive than the parent tetrachloro complex and are the active forms that bind to biological macromolecules like DNA.

Table 2: Kinetic and Thermodynamic Data for [PtCl₄]²⁻ Reactions

| Reaction / Parameter | Value | Conditions |

| Hydrolysis (Aquation) | ||

| log β₄ for [PtCl₄]²⁻ | 13.99 ± 0.45 | 25 °C, 0.5-1.0 M HClO₄ |

| Ligand Substitution Kinetics | ||

| Rate Law | Rate = k₁[Pt(II)] + k₂[Pt(II)][Y] | General for Pt(II) |

| k₁ (acid hydrolysis of [PtCl₄]²⁻) | (3.9 ± 0.2) x 10⁻⁵ s⁻¹ | 25 °C |

| k₂ for Y = Br⁻ | (3.8 ± 0.2) x 10⁻³ M⁻¹s⁻¹ | 25 °C |

| k₂ for Y = I⁻ | (1.7 ± 0.1) x 10⁻¹ M⁻¹s⁻¹ | 25 °C |

| k₂ for Y = SCN⁻ | (1.8 ± 0.1) M⁻¹s⁻¹ | 25 °C |

| Oxidation by H₂O₂ | ||

| Rate Law | Rate = k[Pt(II)][H₂O₂] | [PtCl₄]²⁻ > 0.5 mM |

| k(H₂O₂) | (1.5 ± 0.1) x 10⁻² M⁻¹s⁻¹ | 35 °C |

Application in Anticancer Drug Synthesis

The primary application of K₂[PtCl₄] in drug development is its role as the starting material for cisplatin (cis-diamminedichloroplatinum(II)) and its analogues.

Experimental Protocol: Synthesis of Cisplatin from K₂[PtCl₄]

This procedure outlines the conversion of the previously synthesized K₂[PtCl₄] solution into cisplatin.

Materials:

-

Aqueous solution of K₂[PtCl₄] (from Protocol 2)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Aqueous ammonia (e.g., 3 M)

-

Dilute hydrochloric acid (e.g., 0.1 M)

-

Ice-water bath, filtration apparatus

Procedure:

-

In a beaker, dissolve ammonium chloride (e.g., 3 g) in a portion of the K₂[PtCl₄] solution (equivalent to ~4.15 g of solid K₂[PtCl₄]).

-

Carefully add aqueous ammonia dropwise while stirring until the solution is neutral to litmus (B1172312) paper. Then, add a slight excess of aqueous ammonia (e.g., ~0.02 mol). A large excess must be avoided as it can lead to the formation of the tetraammineplatinum(II) complex, [Pt(NH₃)₄]²⁺, reducing the yield.

-

A yellow precipitate of cisplatin will form. The mixture may also contain a small amount of a green byproduct known as Magnus's green salt, [Pt(NH₃)₄][PtCl₄].

-

Cool the mixture in an ice-water bath for 1-2 hours to ensure complete precipitation.

-

Separate the yellow precipitate by suction filtration and wash it with several portions of ice-cold water to remove soluble salts.

-

For purification, the crude product can be recrystallized. Transfer the precipitate to a flask and add dilute HCl (e.g., 150 mL of 0.1 M HCl). Heat the suspension to dissolve the cisplatin, filter while hot to remove any insoluble impurities (like Magnus's green salt), and then cool the filtrate in an ice bath to recrystallize the pure, yellow, needle-like crystals of cisplatin.

-

Collect the purified crystals by filtration, wash with a small amount of ice-water, and air-dry.

Characterization Techniques

A variety of spectroscopic and analytical methods are employed to characterize tetrachloroplatinate(II) and its derivatives.

-

UV-Visible Spectroscopy: Used to monitor the progress of substitution and redox reactions, as the d-d transitions of the platinum center are sensitive to the coordination environment.

-

Infrared (IR) and Far-IR Spectroscopy: Provides information on the Pt-Cl stretching frequencies (typically around 300-340 cm⁻¹), which can help distinguish between cis and trans isomers in derivative complexes.

-

¹⁹⁵Pt NMR Spectroscopy: As ¹⁹⁵Pt is an NMR-active nucleus (I = 1/2, ~34% abundance), this technique is exceptionally powerful for studying platinum complexes in solution. The chemical shift is highly sensitive to the ligands in the coordination sphere, allowing for the identification of different species in a mixture, such as the various intermediates in hydrolysis reactions.

-

X-ray Crystallography: Provides definitive structural information in the solid state, including precise bond lengths and angles.

Conclusion

The coordination chemistry of tetrachloroplatinate(II) is a mature yet continuously relevant field. Its predictable square planar geometry and well-understood substitution mechanisms, governed by the trans effect, provide a rational basis for the synthesis of a wide range of platinum compounds. For drug development professionals, a thorough understanding of this chemistry is indispensable, as [PtCl₄]²⁻ remains the gateway to cisplatin, carboplatin, and the next generation of platinum-based anticancer agents. The detailed protocols and mechanistic insights presented in this guide serve as a foundational resource for researchers aiming to innovate in this critical area of medicinal inorganic chemistry.

References

- 1. CHM208: Square Planar Substitution [tony-haynes.staff.shef.ac.uk]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. trans effect M.Sc notes.pptx [slideshare.net]

- 4. Trans effect - Wikipedia [en.wikipedia.org]

- 5. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

- 6. web.uvic.ca [web.uvic.ca]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stepwise hydrolysis kinetics of tetrachloroplatinate(II) in base | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Potassium tetrachloroplatinate(II) | 10025-99-7 [chemicalbook.com]

- 12. Potassium tetrachloroplatinate - Wikipedia [en.wikipedia.org]

- 13. Synthesis [ch.ic.ac.uk]

An In-depth Technical Guide to Platinum(II) Square Planar Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and therapeutic applications of platinum(II) square planar complexes. It is designed to serve as a core resource for professionals in the fields of inorganic chemistry, medicinal chemistry, and drug development.

Core Concepts of Platinum(II) Square Planar Complexes

Platinum(II) complexes predominantly adopt a square planar geometry due to the d⁸ electron configuration of the Pt(II) ion. This geometry is central to their chemical properties and biological activity. The stability and reactivity of these complexes are governed by factors such as the nature of the ligands, the trans effect, and the kinetic and thermodynamic properties of ligand substitution reactions.

The Trans Effect and Trans Influence

The trans effect is a kinetic phenomenon observed in square planar complexes where certain ligands increase the rate of substitution of the ligand positioned trans to them.[1] This effect is crucial in the rational synthesis of specific isomers of platinum complexes. The trans influence, on the other hand, is a thermodynamic phenomenon that describes the weakening of the bond between the metal and a ligand that is trans to another ligand.[1]

The trans effect is influenced by the sigma-donating and pi-accepting properties of the ligands.[2][3] Ligands with strong sigma-donating and pi-accepting capabilities exhibit a strong trans effect.[2] The general series of the trans effect for common ligands is: CN⁻ > CO > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O

Synthesis of Platinum(II) Square planar Complexes

The synthesis of platinum(II) square planar complexes often starts from potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The strategic application of the trans effect is paramount in achieving the desired isomeric product.

Synthesis of Cisplatin (B142131)

Cisplatin (cis-diamminedichloridoplatinum(II)) is a cornerstone of platinum-based chemotherapy. A widely used method for its synthesis is the Dhara method, which proceeds through an iodide intermediate to ensure the formation of the cis isomer.[4]

Experimental Protocol: Synthesis of Cisplatin (Dhara Method)[4]

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Potassium iodide (KI)

-

Silver nitrate (B79036) (AgNO₃)

-

Potassium chloride (KCl)

-

Distilled water

Procedure:

-

Formation of [PtI₄]²⁻: Dissolve K₂[PtCl₄] in a minimal amount of distilled water. Add a stoichiometric amount of KI (1:4 molar ratio) to the solution. The color will change from reddish-brown to a dark brown, indicating the formation of the tetraiodoplatinate(II) complex.

-

Formation of cis-[Pt(NH₃)₂I₂]: To the solution from step 1, slowly add ammonium hydroxide. A yellow precipitate of cis-diamminediiodoplatinum(II) will form.

-

Removal of Iodide Ligands: Filter and wash the yellow precipitate. Suspend the precipitate in distilled water and add two equivalents of a silver nitrate solution. This will precipitate silver iodide (AgI), leaving the diaqua complex, cis-[Pt(NH₃)₂(H₂O)₂]²⁺, in solution.

-

Formation of Cisplatin: Filter off the AgI precipitate. To the filtrate containing the diaqua complex, add an excess of potassium chloride. This will precipitate bright yellow crystals of cisplatin.

-

Purification: The cisplatin crystals can be purified by recrystallization from water.

Synthesis of Transplatin

The synthesis of transplatin (trans-diamminedichloridoplatinum(II)) also starts from K₂[PtCl₄], but the order of ligand addition is reversed compared to the synthesis of the cis isomer, leveraging the stronger trans effect of Cl⁻ compared to NH₃.

Experimental Protocol: Synthesis of Transplatin

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Ammonium hydroxide (NH₄OH)

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Formation of [Pt(NH₃)₄]Cl₂: Dissolve K₂[PtCl₄] in water and add an excess of ammonium hydroxide. Heat the solution to form the stable tetraammineplatinum(II) chloride.

-

Formation of Transplatin: To the solution of [Pt(NH₃)₄]Cl₂, add a stoichiometric amount of hydrochloric acid. The strong trans effect of the chloride ions will preferentially replace the ammonia (B1221849) molecules that are trans to each other, leading to the formation of transplatin as a pale yellow precipitate.

Characterization Techniques

A variety of spectroscopic and analytical techniques are employed to characterize platinum(II) square planar complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹⁵Pt NMR: This is a powerful technique for directly observing the platinum center. The chemical shifts are highly sensitive to the coordination environment of the platinum atom, covering a very wide range.[5][6]

-

¹H and ¹³C NMR: These techniques provide information about the organic ligands coordinated to the platinum center.

-

¹⁵N NMR: When isotopically labeled ligands are used, ¹⁵N NMR can provide direct evidence of Pt-N bond formation.

Experimental Protocol: Sample Preparation for ¹⁹⁵Pt NMR Spectroscopy

Materials:

-

Platinum(II) complex

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tube

-

External reference standard (e.g., 1.2 M Na₂PtCl₆ in D₂O)[6]

Procedure:

-

Dissolution: Dissolve an appropriate amount of the platinum(II) complex in the chosen deuterated solvent to achieve a suitable concentration for NMR analysis.

-

Reference: An external reference is commonly used for ¹⁹⁵Pt NMR. Prepare a sealed capillary containing the reference standard and place it inside the NMR tube with the sample solution.

-

Acquisition: Acquire the ¹⁹⁵Pt NMR spectrum using a high-field NMR spectrometer. Due to the wide chemical shift range, a large spectral width should be set. The number of scans will depend on the concentration of the sample and the natural abundance of ¹⁹⁵Pt (33.8%).

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of platinum(II) complexes, providing precise information on bond lengths, bond angles, and the overall molecular geometry.

Experimental Protocol: Single-Crystal X-ray Diffraction

Procedure:

-

Crystal Growth: Grow single crystals of the platinum(II) complex suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or layering of solvents.

-

Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve the crystal structure using direct or Patterson methods and refine the atomic positions and thermal parameters to obtain the final structure.[7]

Other Techniques

-

Mass Spectrometry (MS): ESI-MS and MALDI-TOF MS are used to determine the molecular weight of the complex and can provide information about its fragmentation pattern.

-

Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the vibrational modes of the ligands and can indicate coordination to the platinum center.

Reactivity of Platinum(II) Square Planar Complexes

The reactivity of platinum(II) square planar complexes is dominated by ligand substitution reactions. These reactions typically proceed through an associative mechanism involving a five-coordinate trigonal bipyramidal intermediate.

Aquation of Cisplatin

The anticancer activity of cisplatin is initiated by the hydrolysis, or aquation, of the complex inside the cell, where the chloride concentration is significantly lower than in the bloodstream.[8][9] The chloride ligands are replaced by water molecules, forming a positively charged, reactive species that can then bind to DNA.[8]

The rate constants for the aquation of cisplatin have been determined.[10][11]

Data Presentation: Structural and Kinetic Parameters

The following tables summarize key quantitative data for cisplatin and related complexes.

Table 1: Structural Parameters of Cisplatin and Transplatin

| Parameter | Cisplatin | Transplatin | Reference(s) |

| Bond Lengths (Å) | |||

| Pt-Cl | 2.32 - 2.33 | 2.32 | [12][13] |

| Pt-N | 2.01 - 2.05 | 2.05 | [12] |

| **Bond Angles (°) ** | |||

| Cl-Pt-Cl | 91.9 | 180 | [12][14] |

| N-Pt-N | 98.0 (calculated) | 180 | [15] |

| Cl-Pt-N | ~90 | ~90 | [16][17] |

Table 2: Kinetic Data for Cisplatin Aquation

| Reaction Step | Rate Constant (at 25-37 °C) | Reference(s) |

| First Aquation (k₁) | 1.5 x 10⁻³ min⁻¹ (at 25°C, pH 7) | [11] |

| 8 x 10⁻⁵ s⁻¹ (at 37°C) | [9] | |

| 1.62 x 10⁻⁵ s⁻¹ (in the presence of DNA) | [10] | |

| Second Aquation (k₂) | Slower than the first aquation | [18] |

Table 3: Cytotoxicity (IC₅₀) of Platinum Drugs against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| Cisplatin | A549 | Lung | 7.49 (48h) | [19] |

| MCF-7 | Breast | Varies widely | [20] | |

| HeLa | Cervical | Varies widely | [20] | |

| HepG2 | Liver | Varies widely | [20] | |

| SKOV-3 | Ovarian | 2 - 40 (24h) | [21] | |

| A2780 | Ovarian | Varies | [22] | |

| UM-EC-1 | Endometrial | 0.022 µg/mL | [23] | |

| Carboplatin (B1684641) | TOV112D | Ovarian | Varies | [24] |

| OV90 | Ovarian | Varies | [24] | |

| UM-EC-1 | Endometrial | 0.096 µg/mL | [23] |

Note: IC₅₀ values can vary significantly between studies due to differences in experimental conditions.[20][21]

Mechanism of Action of Platinum-Based Anticancer Drugs

The primary target for cisplatin and its analogs is nuclear DNA. The binding of these complexes to DNA leads to the formation of DNA adducts, which disrupt DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).

DNA Adduct Formation

Upon entering the cell and undergoing aquation, the platinum complex binds to the N7 position of purine (B94841) bases, primarily guanine (B1146940). The most common adducts are 1,2-intrastrand crosslinks between adjacent guanine residues.

Cellular Response and Signaling Pathways

The formation of platinum-DNA adducts activates a complex network of cellular signaling pathways.

The cell's DNA damage response (DDR) machinery recognizes the platinum-DNA adducts.[4][25] Key proteins involved in the DDR, such as those in the nucleotide excision repair (NER) and mismatch repair (MMR) pathways, attempt to repair the damage.[8][25] If the damage is too extensive to be repaired, the DDR can signal for apoptosis.

The tumor suppressor protein p53 plays a crucial role in the cellular response to cisplatin-induced DNA damage.[1][26] Upon activation, p53 can induce cell cycle arrest to allow for DNA repair or, in cases of severe damage, initiate apoptosis.[27]

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also activated in response to cisplatin treatment.[2][28] The components of this pathway, including ERK, JNK, and p38, can have both pro-apoptotic and pro-survival roles depending on the cellular context.[2][29]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Platinum(II) complex stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of the platinum(II) complex in complete medium and add them to the wells. Include untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).

Mandatory Visualizations

Diagram 1: Synthesis of Cisplatin and Transplatin

Caption: Synthetic pathways for cisplatin and transplatin.

Diagram 2: Cisplatin's Mechanism of Action

Caption: Cellular mechanism of action of cisplatin.

Diagram 3: Experimental Workflow for Cytotoxicity Assay

Caption: Experimental workflow for an MTT cytotoxicity assay.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Cisplatin based therapy: the role of the mitogen activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA damage response (DDR) pathway engagement in cisplatin radiosensitization of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Damage Response in Cisplatin-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrolysis of cis- and transplatin: structure and reactivity of the aqua complexes in a solvent free environment - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01182B [pubs.rsc.org]

- 6. Bifunctional Binding of Cisplatin to DNA: Why Does Cisplatin Form 1,2-Intrastrand Cross-links with AG, But Not with GA? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of cytotoxicity of anticancer platinum drugs: evidence that cis-diamminedichloroplatinum(II) and cis-diammine-(1,1-cyclobutanedicarboxylato)platinum(II) differ only in the kinetics of their interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solved The anticancer drug cisplatin hydrolyzes in water | Chegg.com [chegg.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. sibran.ru [sibran.ru]

- 16. savemyexams.com [savemyexams.com]

- 17. edu.rsc.org [edu.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]

- 21. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Carboplatin sensitivity in epithelial ovarian cancer cell lines: The impact of model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Role of p53 in cisplatin-induced tubular cell apoptosis: dependence on p53 transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The relationship between cisplatin-induced apoptosis and p53, bcl-2 and bax expression in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

- 29. Role of the p38 MAPK pathway in cisplatin-based therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Potassium Tetrachloroplatinate(II): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in a variety of solvent systems. Understanding the solubility of this key platinum compound is critical for its application in the synthesis of platinum-based anticancer drugs, the preparation of catalysts, and in other areas of chemical research. This document details quantitative solubility data, experimental protocols for solubility determination, and the chemical behavior of K₂[PtCl₄] in solution.

Quantitative Solubility Data

The solubility of potassium tetrachloroplatinate(II) is highly dependent on the solvent and the temperature. The following tables summarize the available quantitative data for its solubility in aqueous and organic media.

Solubility in Water

Potassium tetrachloroplatinate(II) is moderately soluble in water, and its solubility increases significantly with temperature.

| Temperature (°C) | Solubility ( g/100 mL) | Solubility (g/L) | Molar Solubility (mol/L) |

| 16 | 0.93 | 9.3 | 0.0224 |

| 20 | 1.0 | 10 | 0.0241 |

| 100 | 5.3 | 53 | 0.1277 |

Molar mass of K₂[PtCl₄] = 415.09 g/mol

Solubility in Organic Solvents

The solubility of potassium tetrachloroplatinate(II) in organic solvents is generally low. Quantitative data is scarce, and the available information is often qualitative.

| Solvent | Solubility | Notes |

| Ethanol | Insoluble | |

| Dimethylamine | Sparingly soluble | |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble | Solubility is reported to increase with the addition of small amounts of methanol. |

| Acetonitrile | Reported to be a suitable solvent | No quantitative data available. |

| Dimethylformamide (DMF) | Reported to be a suitable solvent | No quantitative data available. |

| Methanol | Reported to have better solubility than other alcohols | No quantitative data available. |

| Water/Isopropanol Mixture | Soluble | A 1:0.7 mixture is mentioned. |

| Water/Methanol Mixture | Soluble | A 3:2 mixture is mentioned. |

| Chlorocarbons | Soluble (as an organic salt) | Conversion to organic salts like [PPN]₂PtCl₄ is necessary for solubility. |

It is important to note that the related sodium salt, sodium tetrachloroplatinate(II) (Na₂[PtCl₄]), exhibits solubility in alcohols, in contrast to the potassium salt.

Solubility in Ionic Liquids and Deep Eutectic Solvents

A study has investigated the solubility of several platinum salts, including potassium tetrachloroplatinate(II), in various ionic liquids (ILs) and deep eutectic solvents (DESs) at 323 K (50 °C). This suggests that these alternative solvent systems could be viable for dissolving K₂[PtCl₄], which is particularly relevant for electrochemical applications and green chemistry.

Experimental Protocols for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This can be coupled with a suitable analytical technique, such as UV-Vis spectroscopy, to quantify the concentration of the dissolved solute.

Shake-Flask Method for Equilibrium Solubility Determination

This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.

Materials and Equipment:

-

Potassium tetrachloroplatinate(II), analytical grade

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of potassium tetrachloroplatinate(II) to a known volume of the solvent in a vial or flask. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Seal the container to prevent solvent evaporation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of the diluted solution using a calibrated analytical method, such as UV-Vis spectroscopy.

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Quantification by UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to determine the concentration of K₂[PtCl₄] in a solution by measuring its absorbance at a specific wavelength.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of K₂[PtCl₄] of known concentrations in the solvent of interest.

-

Determination of λmax: Scan one of the standard solutions across a range of wavelengths (e.g., 200-500 nm) to determine the wavelength of maximum absorbance (λmax). For platinum(IV) complexes in hydrochloric acid, a peak around 260 nm is reported, which can serve as a starting point for platinum(II) complexes as well.

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it), following the Beer-Lambert law.

-

Sample Analysis: Measure the absorbance of the diluted, saturated solution (from the shake-flask experiment) at the same λmax.

-

Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of K₂[PtCl₄] in the diluted sample.

Chemical Behavior in Solution and Its Impact on Solubility

The solubility of potassium tetrachloroplatinate(II) is not only a physical property but is also influenced by its chemical behavior in solution.

Ligand Substitution Reactions

The chloride ligands in the [PtCl₄]²⁻ anion can be substituted by other ligands. This is a fundamental reaction in the synthesis of other platinum complexes, such as the anticancer drug cisplatin.

Synthesis of Cisplatin: K₂[PtCl₄] + 2 NH₃ → cis-[PtCl₂(NH₃)₂] + 2 KCl

This reaction is typically carried out in an aqueous solution. The product, cisplatin, has a much lower solubility in water than the starting material, which can lead to its precipitation from the reaction mixture.

Common-Ion Effect

According to Le Châtelier's principle, the solubility of an ionic compound is decreased by the presence of a common ion in the solution. For potassium tetrachloroplatinate(II), which dissociates in water to form 2K⁺ and [PtCl₄]²⁻ ions, its solubility is expected to decrease in aqueous solutions containing a common ion, such as KCl or other chloride salts. The addition of K⁺ or Cl⁻ ions will shift the dissolution equilibrium to the left, favoring the solid state and thus reducing the amount of K₂[PtCl₄] that can dissolve.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of K₂[PtCl₄].

Chemical Behavior of K₂[PtCl₄] in Aqueous Solution

The Serendipitous Role of Potassium Tetrachloroplatinate in the Genesis of Cisplatin: A Technical Guide

Abstract

The discovery of cisplatin (B142131), cis-diamminedichloroplatinum(II), stands as a landmark event in the history of medicinal chemistry, fundamentally altering the landscape of cancer treatment. This technical guide provides an in-depth exploration of the pivotal role played by a simple inorganic salt, potassium tetrachloroplatinate (K₂PtCl₄), in this discovery. What began as a biophysical experiment to investigate the effects of electric fields on cellular division serendipitously revealed the potent antiproliferative properties of platinum complexes. This paper details the initial observations, the key experimental protocols that led to the identification of the active platinum species, the chemical synthesis of cisplatin from K₂PtCl₄, and the early preclinical data that paved the way for its clinical development. Through detailed methodologies, structured data, and process visualizations, this guide serves as a comprehensive resource for understanding the foundational science behind one of oncology's most important drugs.

The Accidental Discovery: From Electric Fields to Platinum Complexes

In 1965, biophysicist Barnett Rosenberg at Michigan State University was investigating the influence of alternating electric fields on the growth of Escherichia coli.[1][2] The hypothesis was that the electric field might influence the alignment of molecules during mitosis in a manner analogous to a magnetic field aligning iron filings.[2] The experiment utilized what were believed to be inert platinum electrodes to pass a current through a bacterial culture.[3][4]

The initial observation was startling: upon applying the electric field, the bacteria ceased to divide but continued to grow, forming long, filamentous strands up to 300 times their normal length.[2] When the current was turned off, normal cell division resumed.[1] For two years, the research team believed they had discovered a physical method to control cell division.[2] However, rigorous follow-up experiments revealed that the electric field itself was not the cause. The true causative agent was a platinum-containing compound that had been formed electrolytically from the "inert" platinum electrodes and components of the culture medium, specifically ammonium (B1175870) and chloride ions.[2][5] This led to the identification of species like ammonium hexachloroplatinate ((NH₄)₂PtCl₆) as being responsible for the biological effect.[6]

This crucial insight shifted the research from biophysics to inorganic chemistry. Rosenberg hypothesized that if these platinum compounds could inhibit cell division in bacteria, they might exert a similar effect on the rapidly dividing cells characteristic of cancer.[7] This hypothesis marked the beginning of a research program that would ultimately lead to the synthesis and testing of cisplatin.

Experimental Protocols

Rosenberg's Bacterial Filamentation Experiment (Reconstruction)

This protocol is a reconstruction based on the descriptions in Rosenberg's 1965 Nature paper and subsequent reviews.

-

Objective: To observe the effect of electrolysis products from platinum electrodes on E. coli cell division.

-

Apparatus:

-

A culture chamber designed to allow for continuous observation of bacterial growth.

-

Two platinum wire electrodes.

-

An AC power source.

-

-

Reagents and Media:

-

Escherichia coli culture.

-

A sterile, nutrient-rich growth medium (e.g., Luria Broth).

-

The medium contained essential ions, including ammonium (NH₄⁺) and chloride (Cl⁻), which were later found to be critical for the formation of the active platinum species.

-

-

Procedure:

-

The culture chamber was inoculated with E. coli and filled with the sterile nutrient medium.

-

The platinum electrodes were placed into the medium, ensuring they did not touch.

-

An alternating electric current (e.g., 50 Hz) was passed through the electrodes. The voltage was kept low to minimize heating of the medium.

-

The bacterial culture was maintained at an optimal growth temperature (e.g., 37°C).

-

Bacterial morphology was observed periodically using light microscopy.

-

-

Expected Outcome: Inhibition of cell septation, leading to the formation of long, filamentous bacteria. The concentration of the electrolytically generated platinum species that induced this effect was later determined to be in the range of 1-10 parts per million (ppm).[8][9]

Synthesis of cis-Diamminedichloroplatinum(II) (Cisplatin) from K₂PtCl₄

The synthesis of isomerically pure cisplatin from potassium tetrachloroplatinate is a cornerstone of this discovery. The most widely adopted and reliable procedure is based on the method developed by Dhara in 1970, which cleverly uses the trans effect to direct the synthesis towards the desired cis isomer.[1][10]

-

Objective: To synthesize cis-[Pt(NH₃)₂Cl₂] from K₂PtCl₄.

-

Reagents:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Potassium iodide (KI)

-

Ammonia (B1221849) solution (NH₃, aq)

-

Silver nitrate (B79036) (AgNO₃) or Silver sulfate (B86663) (Ag₂SO₄)

-

Potassium chloride (KCl)

-

Deionized water, Ethanol, Ether

-

-

Procedure:

-

Step 1: Formation of Potassium Tetraiodoplatinate(II). An aqueous solution of K₂PtCl₄ is treated with a stoichiometric excess of potassium iodide (KI). The chloride ligands are replaced by iodide ligands, yielding a dark brown solution of K₂[PtI₄].[10][11] K₂[PtCl₄] + 4 KI → K₂[PtI₄] + 4 KCl

-

Step 2: Formation of cis-Diamminediiodoplatinum(II). Aqueous ammonia is added to the K₂[PtI₄] solution. Due to the strong trans effect of the iodide ligand, the ammonia molecules are added in a cis configuration, displacing two iodide ligands and causing the precipitation of a yellow solid, cis-[Pt(NH₃)₂I₂].[1][11] K₂[PtI₄] + 2 NH₃ → cis-[Pt(NH₃)₂I₂] (s) + 2 KI

-

Step 3: Formation of the Diaqua Complex. The filtered and dried cis-[Pt(NH₃)₂I₂] precipitate is suspended in water. An aqueous solution of silver nitrate (AgNO₃) is added. The silver ions precipitate the iodide ligands as insoluble silver iodide (AgI), which is removed by filtration. This leaves the soluble, highly reactive diaqua complex, cis-[Pt(NH₃)₂ (H₂O)₂]²⁺, in the filtrate.[10][11] cis-[Pt(NH₃)₂I₂] + 2 AgNO₃ + 2 H₂O → cis---INVALID-LINK--₂ + 2 AgI (s)

-

Step 4: Formation of Cisplatin. Potassium chloride (KCl) is added to the filtrate containing the diaqua complex. The aqua ligands are readily displaced by the chloride ions, resulting in the precipitation of the final product, cis-[Pt(NH₃)₂Cl₂] (cisplatin), as a bright yellow powder.[10] The product is then filtered, washed with cold water, ethanol, and ether, and dried. cis-[Pt(NH₃)₂ (H₂O)₂]²⁺ + 2 KCl → cis-[Pt(NH₃)₂Cl₂] (s) + 2 H₂O + 2 K⁺

-

Quantitative Data Summary

The transition from a laboratory curiosity to a potential therapeutic agent required rigorous quantitative assessment. The table below summarizes key data from the initial biological experiments.

| Parameter | Organism/Model | Value | Significance | Reference(s) |

| Bacterial Growth Inhibition | ||||

| Effective Platinum Concentration | Escherichia coli | ~1 - 10 ppm | Concentration of electrolytically generated platinum species that caused filamentous growth. | [6][8][9] |

| Minimum Inhibitory Conc. (MIC) | Escherichia coli | 9.5 ± 0.47 µM | Standardized measure of cisplatin's antibacterial potency. | [12] |

| Bacterial Elongation | Escherichia coli | Up to 300x normal length | Striking morphological change indicating inhibition of cell division but not growth. | [2][5] |

| Average Filament Length | Escherichia coli | 53 µm (at MIC) | A more precise measurement of the filamentation effect under defined conditions. | [13] |

| Antitumor Activity | ||||

| Tumor Model | Swiss white mice | Sarcoma 180 (solid tumor) | A standard preclinical model used to test the efficacy of anticancer agents. | [14] |

| Effective Dosage | Swiss white mice | 0.2 mg/kg (and higher) | Doses of cis-[PtCl₂(NH₃)₂] showing antitumor activity in initial animal studies. | [15][16] |

| Tumor Regression Rate | Swiss white mice | 63% - 100% | Percentage of mice with large, established Sarcoma 180 tumors showing complete regression. | [14] |

Visualizing the Discovery and Synthesis Pathway

Experimental and Logical Workflow of Cisplatin's Discovery

The diagram below illustrates the logical progression from Rosenberg's initial biophysical question to the identification of cisplatin's anticancer properties.

Caption: Logical workflow from initial observation to preclinical validation.

Chemical Synthesis of Cisplatin from K₂PtCl₄ (Dhara Method)

This diagram outlines the multi-step chemical synthesis that starts with potassium tetrachloroplatinate.

Caption: The Dhara synthesis pathway for cisplatin from K₂PtCl₄.

Mechanism of Action: The Biological Fate of the Platinum Complex

The therapeutic efficacy of cisplatin, born from K₂PtCl₄, is rooted in its ability to damage DNA in rapidly proliferating cancer cells. Once administered, cisplatin is a neutral molecule that can readily diffuse across cell membranes. Inside the cell, the low intracellular chloride concentration (~4 mM) compared to the bloodstream (~100 mM) triggers the hydrolysis of the chloride ligands, which are replaced by water molecules. This "aquation" process creates a positively charged, highly reactive electrophile.

This activated species preferentially binds to the N7 position of purine (B94841) bases (guanine and adenine) in DNA. The most common lesions are 1,2-intrastrand crosslinks between adjacent guanine (B1146940) residues.[17] These adducts create a significant kink in the DNA double helix, which obstructs the machinery of DNA replication and transcription. If the cell's DNA repair mechanisms fail to remove these adducts, the persistent damage triggers a cascade of signaling events that lead to programmed cell death, or apoptosis.

References

- 1. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery – Cisplatin and The Treatment of Testicular and Other Cancers - NCI [cancer.gov]

- 3. On the Banks of the Red Cedar [onthebanks.msu.edu]

- 4. On the Banks of the Red Cedar [onthebanks.msu.edu]

- 5. A Lucky Strike: Rediscovery of an Anti-Cancer Drug by Barnett Rosenberg | Science Focus [sciencefocus.hkust.edu.hk]

- 6. researchgate.net [researchgate.net]

- 7. testicularcanceruk.com [testicularcanceruk.com]

- 8. scispace.com [scispace.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. home.iitk.ac.in [home.iitk.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of Cisplatin Efficacy on HepG2 and E. coli Cells under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Effect of combination of TS-1 and low-dose cisplatin on sarcoma-180 mouse sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enhancement of the anti-tumor activity of S-1 by low-dose cisplatin in mice bearing the sarcoma-180 model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Barnett Rosenberg - Wikipedia [en.wikipedia.org]

Tetrachloroplatinate(II) anion formula and charge

An In-depth Technical Guide to the Tetrachloroplatinate(II) Anion for Researchers and Drug Development Professionals

Introduction

The tetrachloroplatinate(II) anion, with the chemical formula [PtCl₄]²⁻ , is a square planar dianion of significant interest in inorganic chemistry and medicinal drug development.[1][2][3][4] In this complex, a central platinum atom in the +2 oxidation state is coordinated to four chloride ligands.[1] The anion is a critical precursor in the synthesis of platinum-based anticancer drugs, most notably cisplatin (B142131), and serves as a versatile starting material for a wide range of platinum coordination complexes.[5][6] Its distinct properties and reactivity are fundamental to its utility in both academic research and the pharmaceutical industry.

Core Properties and Data

Quantitative data for the common salt, potassium tetrachloroplatinate(II), are summarized below.

| Property | Data |

| Chemical Formula | K₂[PtCl₄] |

| Anion Formula | [PtCl₄]²⁻ |

| Anion Charge | 2- |

| Molar Mass (K₂[PtCl₄]) | 415.09 g/mol |

| Appearance | Reddish-orange / Ruby-red crystalline solid |

| Density (K₂[PtCl₄]) | 3.38 g/cm³ |

| Geometry | Square Planar |

| Solubility in water | 0.93 g/100 mL (16 °C) 5.3 g/100 mL (100 °C) |

Table 1: Physicochemical properties of Potassium Tetrachloroplatinate(II).[1][2][7]

Synthesis of Tetrachloroplatinate(II)

The most common salt of the tetrachloroplatinate(II) anion, potassium tetrachloroplatinate(II) (K₂[PtCl₄]), is typically synthesized by the reduction of potassium hexachloroplatinate(IV) (K₂[PtCl₆]).[1][2] Reducing agents such as hydrazine (B178648) or sulfur dioxide are commonly employed for this conversion from the Pt(IV) to the Pt(II) state.[1][2]

Caption: Synthesis pathway for Potassium Tetrachloroplatinate(II).

Experimental Protocol: Synthesis of Potassium Tetrachloroplatinate(II)

This protocol is a modification of established methods for the reduction of K₂[PtCl₆].[8]

-

Suspension: Create a suspension of 9.72 g (0.02 mol) of potassium hexachloroplatinate(IV) in 100 cm³ of water in a 250 cm³ beaker.

-

Reduction: While stirring the mixture mechanically, add 1.0 g (0.01 mol) of hydrazine dihydrochloride in small portions. It is critical to avoid an excess of the reducing agent to prevent the formation of undesired hydrazine complexes or reduction to elemental platinum.[8]

-

Heating: Raise the temperature of the mixture to between 50-65°C over a period of 5-10 minutes.

-

Reaction: Maintain this temperature for approximately 2 hours. The reaction is nearing completion when only a small quantity of the yellow K₂[PtCl₆] starting material remains in the deep red solution.[8]

-

Isolation: After the reaction, the resulting solution containing K₂[PtCl₄] can be used directly for subsequent syntheses, such as that of cisplatin, or the product can be isolated through crystallization.

Role in Drug Development: Precursor to Cisplatin

The tetrachloroplatinate(II) anion is a cornerstone in the synthesis of platinum-based chemotherapy drugs.[5] Its most prominent role is as the starting material for cisplatin (cis-diamminedichloroplatinum(II)), one of the most effective and widely used anticancer agents.[6][9] The synthesis involves the displacement of the chloride ligands on the [PtCl₄]²⁻ complex by ammonia (B1221849) ligands.[2]

The most widely adopted procedure is the multi-step synthesis developed by Dhara, which allows for the production of isomerically pure cisplatin.[5][9] This method strategically uses the difference in the trans effect of iodide and chloride ligands to control the stereochemistry of the final product.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Potassium tetrachloroplatinate - Wikipedia [en.wikipedia.org]

- 3. Tetrachloroplatinate(2-) | Cl4Pt-2 | CID 61441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical synthesis - Wikipedia [en.wikipedia.org]

- 7. Potassium_tetrachloroplatinate [chemeurope.com]

- 8. Synthesis [ch.ic.ac.uk]

- 9. home.iitk.ac.in [home.iitk.ac.in]

Methodological & Application

Application Notes and Protocols for the Synthesis of Cisplatin from Potassium Tetrachloroplatinate(II)

For Researchers, Scientists, and Drug Development Professionals